![molecular formula C20H25N3O3 B2930576 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439120-76-0](/img/structure/B2930576.png)
4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrole derivative that has been synthesized through a variety of methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Potential PET Imaging Applications
The compound HG-10-102-01, related in structure to the compound of interest, was synthesized for potential use in PET imaging of LRRK2 enzyme activity in Parkinson's disease. The synthesis involved multiple steps, including O-[11C]methylation, yielding a product with high radiochemical purity and specific activity. This research demonstrates the compound's utility in neuroscientific research, particularly in the exploration of Parkinson's disease pathology (Wang et al., 2017).
Heterocyclic Compound Synthesis for Anti-inflammatory and Analgesic Applications
Novel heterocyclic compounds derived from visnaginone and khellinone, which share a similar structural motif to the compound , demonstrated significant anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and show potential as new therapeutic agents (Abu‐Hashem et al., 2020).
Photophysical Characterization for Material Science Applications
The structural and photophysical properties of a compound structurally related to 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide, specifically designed for material science applications, were analyzed. The study provided insights into the compound's potential use in developing optical materials with specific light absorption and emission characteristics (Chin et al., 2010).
Antitumor Activities
Several studies have synthesized and evaluated the biological activity of compounds similar to the compound of interest, demonstrating significant antitumor activities. These compounds, synthesized via condensation reactions and characterized for their crystal structures, showed effective inhibition against various cancer cell lines, highlighting their potential in cancer research and therapy (Lu et al., 2017).
Chemical Structure and Reaction Studies for Organic Chemistry
Research into the reactions of benzothiophen dioxides with morpholine and other amines revealed insights into the synthesis of amides and enamines, contributing to the broader understanding of organic synthesis and reaction mechanisms. These studies provide foundational knowledge for designing novel compounds with specific chemical properties (Buggle et al., 1978).
Propriétés
IUPAC Name |
4-(2-methylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-5-2-3-6-17(15)19(24)16-13-18(22-14-16)20(25)21-7-4-8-23-9-11-26-12-10-23/h2-3,5-6,13-14,22H,4,7-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCAKEIJWBPUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

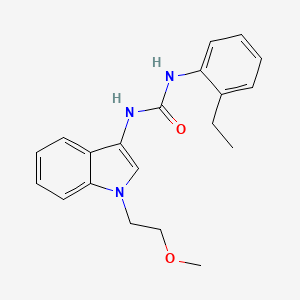
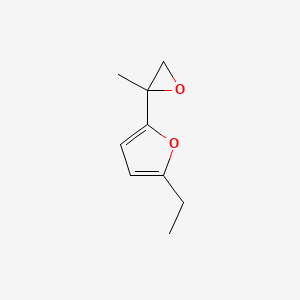

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)


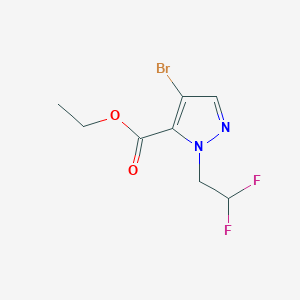
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)
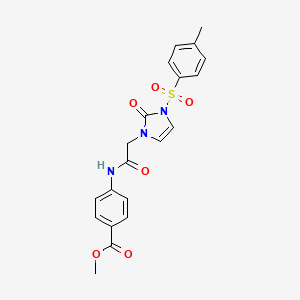
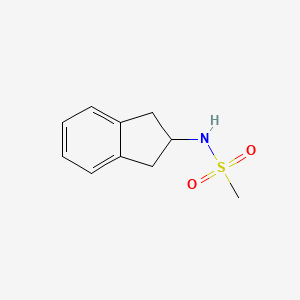
![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)
